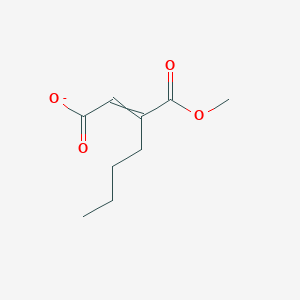

3-(Methoxycarbonyl)hept-2-enoate

Beschreibung

3-(Methoxycarbonyl)hept-2-enoate is an α,β-unsaturated ester characterized by a hept-2-enoate backbone with a methoxycarbonyl substituent at the 3-position. This compound is structurally significant due to its conjugated double bond and electron-withdrawing ester group, which influence its reactivity in cycloaddition reactions, nucleophilic additions, and polymerization processes.

Eigenschaften

CAS-Nummer |

89966-39-2 |

|---|---|

Molekularformel |

C9H13O4- |

Molekulargewicht |

185.20 g/mol |

IUPAC-Name |

3-methoxycarbonylhept-2-enoate |

InChI |

InChI=1S/C9H14O4/c1-3-4-5-7(6-8(10)11)9(12)13-2/h6H,3-5H2,1-2H3,(H,10,11)/p-1 |

InChI-Schlüssel |

UKFHLCLFVUUVGL-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCC(=CC(=O)[O-])C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)hept-2-enoate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is alkylated with an appropriate alkyl halide under basic conditions, followed by decarboxylation to yield the desired product . The reaction conditions often involve the use of sodium ethoxide in ethanol as the base and solvent, respectively .

Industrial Production Methods

Industrial production of 3-(Methoxycarbonyl)hept-2-enoate may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methoxycarbonyl)hept-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

3-(Methoxycarbonyl)hept-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Methoxycarbonyl)hept-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-Arylamino-2-Benzoylaminobut-2-enoate ()

This compound shares the α,β-unsaturated ester motif with 3-(Methoxycarbonyl)hept-2-enoate. Its synthesis involves heating with polyphosphoric acid (PPA), leading to cyclization into oxazoloquinolines or imidazole carboxylates. In contrast, the absence of an aromatic amine substituent in 3-(Methoxycarbonyl)hept-2-enoate may reduce its propensity for intramolecular cyclization, favoring instead intermolecular reactions such as Michael additions .

Methyl (S)-3,3-Dimethyl-2-(Methylamino)butanoate Hydrochloride ()

This branched ester lacks the conjugated double bond but shares the methoxycarbonyl group. Its synthesis via hydrochloric acid treatment highlights the stability of the ester group under acidic conditions, a property likely shared by 3-(Methoxycarbonyl)hept-2-enoate. However, the presence of the α,β-unsaturated system in the latter may increase susceptibility to hydrolysis under basic conditions .

Physical and Chemical Properties

The table below compares key properties of 3-(Methoxycarbonyl)hept-2-enoate with structurally related esters:

Key Observations :

- Solubility: Linear esters like methyl decanoate exhibit higher hydrophobicity than 3-(Methoxycarbonyl)hept-2-enoate, which may have moderate solubility due to the polarizable double bond.

- Reactivity: The α,β-unsaturated system in 3-(Methoxycarbonyl)hept-2-enoate enhances its electrophilicity compared to saturated esters, making it more reactive in Diels-Alder reactions .

Stability and Reactivity Contrasts

- Acid/Base Stability: demonstrates that methoxycarbonyl groups remain intact under acidic conditions (e.g., HCl/dioxane), but the conjugated double bond in 3-(Methoxycarbonyl)hept-2-enoate may render it prone to nucleophilic attack or oxidation absent in saturated esters .

- Purification Challenges: Irisquinone (1) achieved only 87% purity after chromatography (), possibly due to polar byproducts, a challenge that may extend to 3-(Methoxycarbonyl)hept-2-enoate purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.